2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-methyl-4-nitrophenylhydrazine with a suitable aldehyde or ketone to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to form the dihydrophthalazinone core. The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable morpholine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials, such as nanowires and polymers.
Mechanism of Action
The mechanism of action of 2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)morpholin-3-one
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- Indole derivatives
Uniqueness
2-METHYL-4-(4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a dihydrophthalazinone core with a morpholine ring and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-methyl-4-[4-(2-morpholin-4-ylethylamino)-3-nitrophenyl]phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-24-21(27)17-5-3-2-4-16(17)20(23-24)15-6-7-18(19(14-15)26(28)29)22-8-9-25-10-12-30-13-11-25/h2-7,14,22H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBYEDDRMAWUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCN4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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